molecular formula C28H21N B13742345 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile

2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile

Cat. No.: B13742345
M. Wt: 371.5 g/mol
InChI Key: MMHMFDOASTUCEB-UHFFFAOYSA-N
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Description

2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl cyanide with 1,2,2-triphenylethene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides.

Scientific Research Applications

2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with AIE properties.

    Biology: Employed in bioimaging due to its strong fluorescence in the aggregated state.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile is primarily based on its AIE properties. In solution, the compound is non-emissive due to intramolecular rotations that dissipate energy non-radiatively. in the aggregated state, these rotations are restricted, leading to strong fluorescence. This property is exploited in various applications, including sensing and imaging.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1,2,2-Triphenylvinyl)phenyl)-9H-fluoren-9-one
  • 1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene
  • 4-Methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol

Uniqueness

2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile stands out due to its specific AIE properties, making it highly suitable for applications requiring strong fluorescence in the solid state. Its structural features allow for versatile functionalization, enhancing its utility in various scientific and industrial applications.

Properties

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

2-[4-(1,2,2-triphenylethenyl)phenyl]acetonitrile

InChI

InChI=1S/C28H21N/c29-21-20-22-16-18-26(19-17-22)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-19H,20H2

InChI Key

MMHMFDOASTUCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N)C4=CC=CC=C4

Origin of Product

United States

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